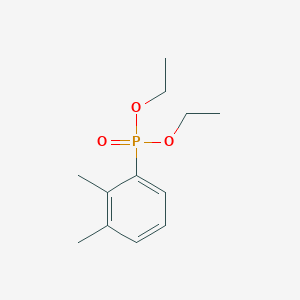

Diethyl (2,3-dimethylphenyl)phosphonate

Description

Properties

Molecular Formula |

C12H19O3P |

|---|---|

Molecular Weight |

242.25 g/mol |

IUPAC Name |

1-diethoxyphosphoryl-2,3-dimethylbenzene |

InChI |

InChI=1S/C12H19O3P/c1-5-14-16(13,15-6-2)12-9-7-8-10(3)11(12)4/h7-9H,5-6H2,1-4H3 |

InChI Key |

ZYGRNOKDSDSSIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC(=C1C)C)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

The physicochemical properties, reactivity, and applications of diethyl (2,3-dimethylphenyl)phosphonate are influenced by its substitution pattern. Below is a comparative analysis with structurally related phosphonates:

Structural and Spectral Comparisons

Table 1: Key Properties of Diethyl Arylphosphonates

- Steric Effects: The 2,3-dimethyl substitution creates steric hindrance, which may reduce reaction rates in bulky transition states compared to para-substituted analogs .

Preparation Methods

Hirao Cross-Coupling Reaction

The Hirao reaction is a palladium-catalyzed cross-coupling between aryl halides and dialkyl phosphites. For diethyl (2,3-dimethylphenyl)phosphonate, this method involves reacting 2,3-dimethylphenyl bromide with diethyl phosphite in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., triethylamine).

Mechanism :

-

Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) complex.

-

Deprotonation of diethyl phosphite by the base generates a phosphite anion.

-

Transmetalation occurs, followed by reductive elimination to yield the phosphonate.

Experimental Protocol :

-

Reagents : 2,3-Dimethylphenyl bromide (1.0 equiv), diethyl phosphite (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), triethylamine (2.0 equiv), THF.

-

Conditions : 80°C, 12 h under N₂.

-

Workup : Extract with EtOAc, wash with brine, purify via column chromatography (hexane:EtOAc 3:1).

Advantages :

-

High regioselectivity.

-

Compatible with electron-rich aryl halides.

Limitations :

-

Requires expensive Pd catalysts.

-

Sensitive to oxygen and moisture.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction typically involves alkyl halides and trialkyl phosphites. While less effective for aryl halides, modifications using aryl iodides and microwave irradiation have shown promise.

Mechanism :

-

Nucleophilic attack by the phosphite on the aryl iodide.

-

Elimination of alkyl iodide to form the phosphonate.

Experimental Protocol :

-

Reagents : 2,3-Dimethylphenyl iodide (1.0 equiv), triethyl phosphite (3.0 equiv), CuI (10 mol%), DMF.

-

Conditions : Microwave, 150°C, 30 min.

Advantages :

-

Rapid reaction under microwave conditions.

-

Avoids palladium catalysts.

Limitations :

-

Low yields with electron-rich substrates.

-

Requires aryl iodides, which are costly.

Direct Esterification of Phosphonic Acids

This two-step method involves synthesizing 2,3-dimethylphenylphosphonic acid followed by esterification with ethanol.

Step 1: Synthesis of 2,3-Dimethylphenylphosphonic Acid

-

Reagents : 2,3-Dimethylphenylmagnesium bromide (1.0 equiv), PCl₃ (1.1 equiv), THF.

-

Conditions : 0°C to rt, 4 h.

-

Workup : Hydrolyze with HCl, extract, and recrystallize.

Step 2: Esterification

-

Reagents : 2,3-Dimethylphenylphosphonic acid (1.0 equiv), ethanol (excess), H₂SO₄ (cat.), toluene.

-

Conditions : Reflux, 6 h.

Advantages :

-

Straightforward for small-scale synthesis.

-

Uses readily available reagents.

Limitations :

-

Multi-step process with moderate overall yield.

-

Corrosive acid catalyst required.

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides react with dialkyl phosphites under basic conditions. While 2,3-dimethylphenyl fluoride is electron-rich, ultrasonic activation enhances reactivity.

Experimental Protocol :

-

Reagents : 2,3-Dimethylphenyl fluoride (1.0 equiv), diethyl phosphite (1.5 equiv), K₂CO₃ (2.0 equiv), DMSO.

-

Conditions : Ultrasonic bath, 60°C, 8 h.

Advantages :

-

No transition metal catalysts.

-

Green chemistry approach with ultrasonication.

Limitations :

-

Limited to activated aryl halides.

-

Long reaction times.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Conditions | Scalability |

|---|---|---|---|---|

| Hirao Cross-Coupling | Pd(OAc)₂ | 70–85 | 80°C, N₂ | High |

| Michaelis-Arbuzov | CuI | 50–60 | Microwave, 150°C | Moderate |

| Direct Esterification | H₂SO₄ | 65–75 | Reflux | Low |

| Nucleophilic Substitution | None | 55–65 | Ultrasonic, 60°C | Moderate |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing diethyl (2,3-dimethylphenyl)phosphonate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Arbuzov or Michaelis-Becker reactions, typically using aryl halides (e.g., 2,3-dimethylbromobenzene) and triethyl phosphite under reflux in anhydrous solvents like toluene or THF. Critical parameters include temperature control (80–120°C), exclusion of moisture, and stoichiometric excess of phosphite (1.2–1.5 equivalents). Post-synthesis purification involves vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) .

- Validation : Confirm purity via HPLC (>97%) and structural integrity using P NMR (δ ~20–25 ppm for phosphonate) and H NMR (characteristic ethyl group signals at δ 1.2–1.4 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- P NMR: Primary tool for confirming phosphonate moiety (sharp singlet at δ ~22 ppm).

- GC-MS: Resolve volatile impurities (e.g., residual phosphite) using capillary columns (e.g., DB-5) with temperature gradients (50–250°C) .

- FT-IR: Key peaks include P=O (~1250 cm) and P-O-C (~1050 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation :

- Wear nitrile gloves, lab coat, and safety goggles; avoid inhalation (use fume hood).

- Store in amber glass under inert gas (N) at 4°C to prevent hydrolysis .

- Toxicological Data : While specific data for this compound is limited, structurally similar phosphonates show low acute toxicity (LD > 2000 mg/kg in rats) but may cause skin/eye irritation. Conduct in vitro assays (e.g., Ames test for mutagenicity) if repeated exposure is anticipated .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Reaction Pathways : The phosphonate group acts as a directing group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Steric effects from 2,3-dimethyl substituents may slow transmetallation, requiring optimized ligands (e.g., SPhos) and elevated temperatures (80–100°C). Kinetic studies using P NMR can track intermediate palladium complexes .

- Challenges : Competing protodeboronation or phosphonate hydrolysis under basic conditions; mitigate using anhydrous solvents (THF) and mild bases (KCO) .

Q. How can researchers resolve contradictions in chromatographic data for phosphonate derivatives?

- Case Study : Gas chromatography may fail to resolve diethyl phosphonate and triethyl phosphite due to similar retention times (e.g., 4.05 vs. 4.30 minutes on a 2-m column). Use orthogonal methods:

- IR spectroscopy to distinguish P=O (phosphonate) vs. P-O-C (phosphite) stretches.

- Pre-column derivatization (e.g., silylation) to enhance volatility and separation .

Q. What experimental designs are optimal for studying hydrolytic stability of this compound under varying pH?

- Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

Monitor degradation via P NMR or LC-MS to detect hydrolysis products (e.g., phosphonic acid).

- Findings : Hydrolysis rates increase under alkaline conditions (pH >10) due to nucleophilic attack on the phosphorus center. Half-life at pH 12: ~48 hours .

Q. How can computational modeling predict the electronic effects of 2,3-dimethyl substitution on phosphonate reactivity?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.